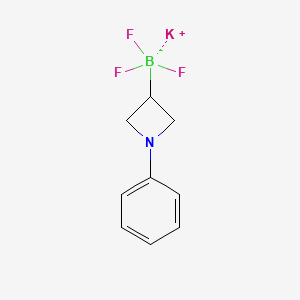
Potassium trifluoro(1-phenylazetidin-3-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(1-phenylazetidin-3-yl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The presence of the trifluoroborate group makes this compound particularly useful in organic synthesis, especially in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-phenylazetidin-3-yl)boranuide typically involves the reaction of 1-phenylazetidine with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
1-Phenylazetidine+BF3⋅OEt2+KOH→Potassium trifluoro(1-phenylazetidin-3-yl)boranuide
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro(1-phenylazetidin-3-yl)boranuide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(1-phenylazetidin-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds.
Aplicaciones Científicas De Investigación
Potassium trifluoro(1-phenylazetidin-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(1-phenylazetidin-3-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. The pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(1-phenylazetidin-3-yl)boranuide is unique due to the presence of the azetidine ring, which imparts distinct reactivity and stability compared to other trifluoroborates. This makes it particularly useful in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C9H10BF3KN |
|---|---|
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
potassium;trifluoro-(1-phenylazetidin-3-yl)boranuide |
InChI |
InChI=1S/C9H10BF3N.K/c11-10(12,13)8-6-14(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7H2;/q-1;+1 |
Clave InChI |
BRPFYJBBZFCATI-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CN(C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


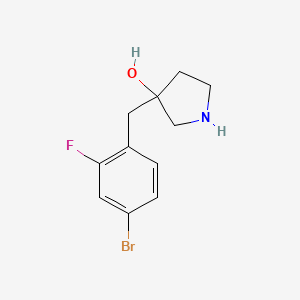
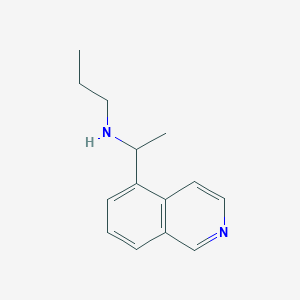
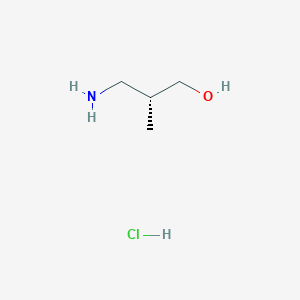
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)
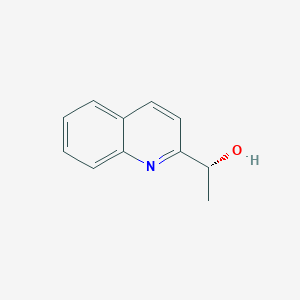
![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)
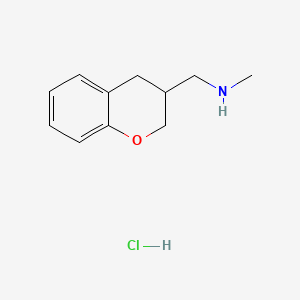
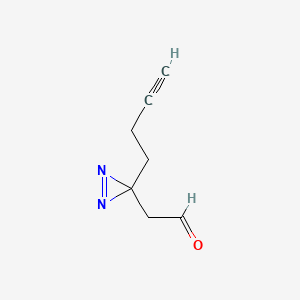

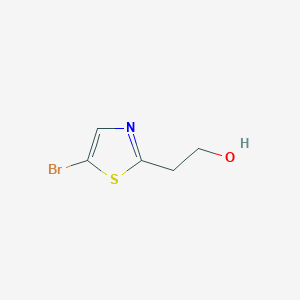
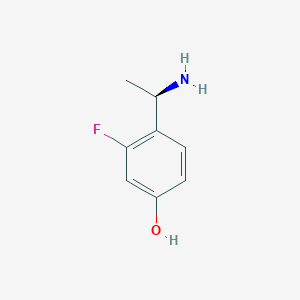
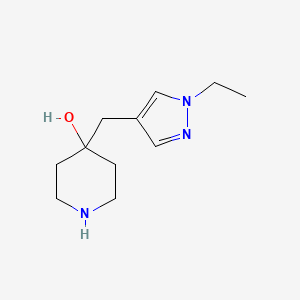
![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)
![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)
